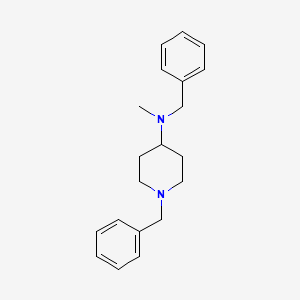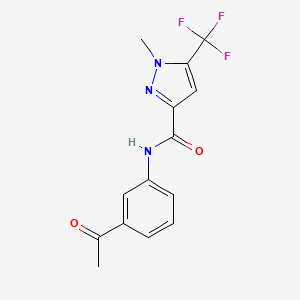![molecular formula C20H31N3O3 B6025192 N-[1-(3-methoxybenzyl)-3-piperidinyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B6025192.png)
N-[1-(3-methoxybenzyl)-3-piperidinyl]-3-(1,2-oxazinan-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3-methoxybenzyl)-3-piperidinyl]-3-(1,2-oxazinan-2-yl)propanamide, also known as MP-10, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of N-[1-(3-methoxybenzyl)-3-piperidinyl]-3-(1,2-oxazinan-2-yl)propanamide is not yet fully understood, but it is thought to act on the brain's reward system by modulating the activity of dopamine and other neurotransmitters. This compound has been shown to increase the release of dopamine in certain brain regions, which may contribute to its ability to reduce drug-seeking behavior and produce anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. These include changes in dopamine and other neurotransmitter levels, alterations in gene expression, and changes in brain activity patterns. This compound has also been shown to have anti-inflammatory effects, suggesting that it may have potential applications in the treatment of inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[1-(3-methoxybenzyl)-3-piperidinyl]-3-(1,2-oxazinan-2-yl)propanamide for lab experiments is its high potency and selectivity for its target receptors. This makes it a useful tool for studying the specific effects of dopamine and other neurotransmitters on behavior and brain function. However, one limitation of this compound is its relatively short half-life, which may make it difficult to use in certain experimental designs.
Orientations Futures
There are many potential future directions for research on N-[1-(3-methoxybenzyl)-3-piperidinyl]-3-(1,2-oxazinan-2-yl)propanamide. One area of interest is the development of new addiction treatments based on this compound and related compounds. Another potential direction is the study of this compound's effects on other neurotransmitter systems, such as the serotonin and glutamate systems. Finally, further research is needed to fully elucidate the mechanism of action of this compound and its potential applications in the treatment of various disorders.
Méthodes De Synthèse
The synthesis of N-[1-(3-methoxybenzyl)-3-piperidinyl]-3-(1,2-oxazinan-2-yl)propanamide involves the reaction of 3-(1,2-oxazinan-2-yl)propanoic acid with 1-(3-methoxybenzyl)piperidine in the presence of a coupling reagent. The resulting product is then purified by column chromatography to obtain this compound in its pure form.
Applications De Recherche Scientifique
N-[1-(3-methoxybenzyl)-3-piperidinyl]-3-(1,2-oxazinan-2-yl)propanamide has been found to have potential applications in various fields of scientific research. One of its main applications is in the study of addiction and substance abuse. This compound has been shown to reduce drug-seeking behavior in animal models of addiction, making it a promising candidate for the development of new addiction treatments.
In addition to its applications in addiction research, this compound has also been studied for its potential use in the treatment of depression and anxiety disorders. Studies have shown that this compound has anxiolytic and antidepressant effects in animal models, suggesting that it may be a useful tool in the development of new treatments for these disorders.
Propriétés
IUPAC Name |
N-[1-[(3-methoxyphenyl)methyl]piperidin-3-yl]-3-(oxazinan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3/c1-25-19-8-4-6-17(14-19)15-22-10-5-7-18(16-22)21-20(24)9-12-23-11-2-3-13-26-23/h4,6,8,14,18H,2-3,5,7,9-13,15-16H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUXAQAIBFAGCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCCC(C2)NC(=O)CCN3CCCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-fluoro-3-methoxyphenyl)-4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]methyl}-5-methyl-1,3-oxazole](/img/structure/B6025138.png)


![diisopropyl [(methylamino)methyl]phosphonate](/img/structure/B6025159.png)
![4,6-dimethyl-3-(4-morpholinyldiazenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6025171.png)
![[2-({4-[(4-chlorobenzoyl)oxy]-3-methoxybenzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6025172.png)
![ethyl 2-({[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B6025178.png)
![2-benzyl-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}morpholine](/img/structure/B6025186.png)
![methyl 2-({[(3-methoxyphenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B6025200.png)
![N-[(1-methyl-3-piperidinyl)methyl]-N-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-phenylethanamine](/img/structure/B6025205.png)
![N-(4-fluorophenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B6025207.png)

![N-(2-fluorophenyl)-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B6025221.png)